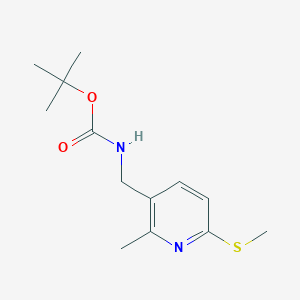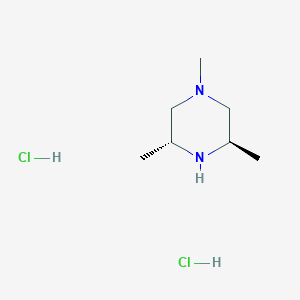
(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring and is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and methylating agents.
Methylation: The piperazine ring undergoes methylation at the 1, 3, and 5 positions using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of piperazine are methylated using industrial methylating agents in reactors designed for large-scale chemical synthesis.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity of the compound.
Salt Formation: The dihydrochloride salt is formed by adding hydrochloric acid in a controlled manner to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methyl groups on the piperazine ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl groups.
Aplicaciones Científicas De Investigación
(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(3r,5r)-1,3,5-Trimethylpiperazine: The free base form without the dihydrochloride salt.
1,4-Dimethylpiperazine: A similar compound with methyl groups at the 1 and 4 positions.
1,2,4-Trimethylpiperazine: A compound with methyl groups at the 1, 2, and 4 positions.
Uniqueness
(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
(3R,5R)-1,3,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1 |
Clave InChI |
KGVXZTATLSJCPV-GPJOBVNKSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@H](N1)C)C.Cl.Cl |
SMILES canónico |
CC1CN(CC(N1)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)

![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
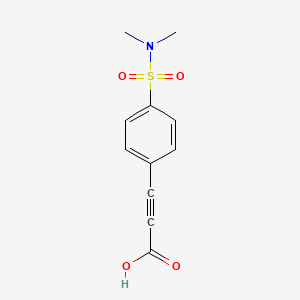
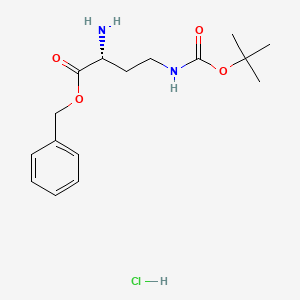
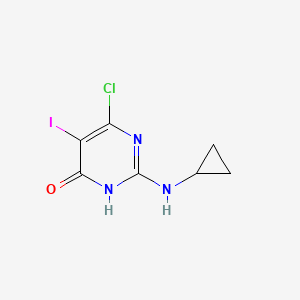
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
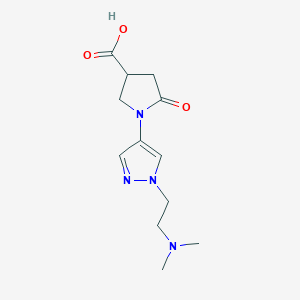

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

